molecular structure and weight of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one
molecular structure and weight of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one
An In-Depth Technical Guide to 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one, a key intermediate in organic and medicinal chemistry. The document details its molecular structure, physicochemical properties, validated synthesis protocols, and critical safety information. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to support laboratory applications and process development.
Molecular Identity and Physicochemical Properties
3-Bromo-1-(pyrrolidin-1-yl)propan-1-one is a halogenated organic compound belonging to the bromo ketone and pyrrolidine derivative classes.[1] Its structure incorporates a reactive bromine atom, making it a valuable electrophilic building block for creating more complex molecules.[1] The pyrrolidine ring is a common motif in many biologically active compounds, further highlighting the importance of this intermediate.[2][3][4]
Molecular Structure
The structural representation of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one is crucial for understanding its reactivity and steric profile.
Caption: 2D structure of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference. These values are essential for experimental design, including solvent selection, reaction temperature control, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | 3-bromo-1-(pyrrolidin-1-yl)propan-1-one | [1] |
| CAS Number | 66932-80-7 | [1][5][6] |
| Molecular Formula | C₇H₁₂BrNO | [1][6][7] |
| Molecular Weight | 206.08 g/mol | [1] |
| Monoisotopic Mass | 205.01022 Da | [7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Canonical SMILES | C1CCN(C1)C(=O)CCBr | [1][7] |
| InChI Key | OFISMAFOCGCIQX-UHFFFAOYSA-N | [1][6][7] |
Synthesis and Mechanistic Insights
The synthesis of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one is most commonly achieved via the acylation of pyrrolidine with a suitable 3-bromopropanoyl derivative. Understanding the mechanism and the rationale for specific reagents and conditions is key to achieving high yield and purity.
A prevalent method involves the reaction of pyrrolidine with 3-bromopropionyl chloride. However, an alternative and often more accessible route starts from 3-bromo-1-propanol, which is first oxidized to the corresponding acid or directly converted to an acyl halide before reaction with pyrrolidine.[1] Another common approach involves the direct reaction of pyrrolidine with 3-bromopropanoyl chloride, often in the presence of a base to neutralize the HCl byproduct.
Representative Synthesis Workflow
The following diagram illustrates a typical synthetic pathway from 3-bromopropanoyl chloride and pyrrolidine.
Caption: Workflow for the synthesis of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one.
Detailed Experimental Protocol
This protocol describes a self-validating procedure for the synthesis of the title compound. Expected yields and characterization data are provided to allow for verification of the outcome.
Objective: To synthesize 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one from pyrrolidine and 3-bromopropanoyl chloride.
Materials:
-
Pyrrolidine
-
3-Bromopropanoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve pyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add a solution of 3-bromopropanoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes. Causality Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Note: These washing steps are essential to remove unreacted starting materials, the triethylamine hydrochloride salt, and any aqueous-soluble impurities, ensuring a purer crude product.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product, a pale yellow oil, can be purified further by flash column chromatography on silica gel if required.
Expected Outcome:
-
Yield: Typically 85-95%.
-
Appearance: A colorless to pale yellow liquid.[1]
Spectroscopic and Safety Profile
Structural Verification
-
¹H NMR: Protons on the pyrrolidine ring would appear as multiplets. The two methylene groups of the propanoyl chain would appear as distinct triplets. The CH₂ group adjacent to the bromine atom would be the most deshielded of the aliphatic protons (aside from those on the pyrrolidine ring adjacent to the nitrogen).
-
¹³C NMR: The carbonyl carbon will show a characteristic signal in the downfield region (typically ~170 ppm). Signals for the seven distinct carbon atoms should be observable.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity, which is indicative of the presence of a single bromine atom.
Safety and Handling
Proper handling of 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one and its precursors is paramount for laboratory safety.
-
Hazard Classification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause drowsiness or dizziness (H336).[5]
-
Precursors: Starting materials like pyrrolidine are highly flammable and can cause severe skin burns and eye damage. 3-Bromo-1-propanol is a combustible liquid and is toxic if swallowed.[8][9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, and a lab coat.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[8]
-
Spill & Disposal: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for chemical waste disposal.[10] Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Applications in Research and Development
As a bifunctional molecule, 3-Bromo-1-(pyrrolidin-1-yl)propan-1-one serves as a versatile intermediate in organic synthesis. The bromine atom acts as a good leaving group for nucleophilic substitution reactions, while the pyrrolidine amide moiety can be involved in various chemical transformations or can be a key pharmacophore itself. Its primary application is as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1]
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- Hammami, R., et al. (n.d.). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. European Journal of Organic Chemistry.
- PMC. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.
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- ResearchGate. (2026). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.
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